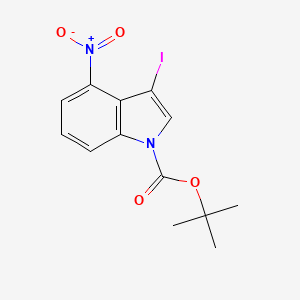
叔丁基-3-碘-4-硝基-1H-吲哚-1-羧酸酯
描述
tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butyl ester group, an iodine atom, and a nitro group on the indole ring, making it a versatile intermediate in organic synthesis .
科学研究应用
tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Indole derivatives are known to have diverse biological and clinical applications . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Indole derivatives are known to have various biologically vital properties .
生化分析
Biochemical Properties
t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate has been shown to affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their function. For example, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate have been shown to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have demonstrated that t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate remains stable under specific conditions, but can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic pathways of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .
Subcellular Localization
The subcellular localization of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can accumulate in the nucleus, where it may influence gene expression and DNA repair processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available indole derivatives. One common method includes the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position, followed by nitration to introduce the nitro group at the 4-position. The resulting compound is then subjected to iodination to introduce the iodine atom at the 3-position. Finally, the tert-butyl ester group is introduced through esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .
化学反应分析
Types of Reactions
tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Reduction: 3-amino-4-nitro-1H-indole-1-carboxylate.
Oxidation: Oxidized indole derivatives.
相似化合物的比较
Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate is unique due to the presence of both an iodine atom and a nitro group on the indole ring. This combination of functional groups provides distinct reactivity and potential biological activities compared to other indole derivatives .
属性
IUPAC Name |
tert-butyl 3-iodo-4-nitroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-8(14)11-9(15)5-4-6-10(11)16(18)19/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONRGIOYRJXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


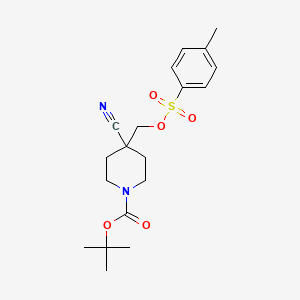
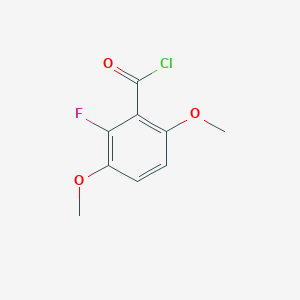
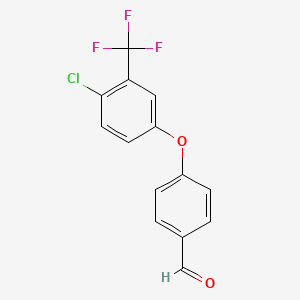
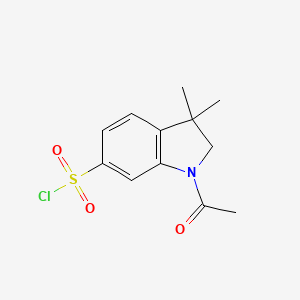

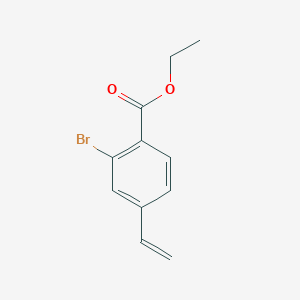
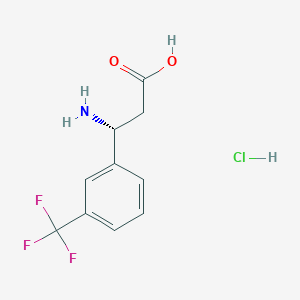
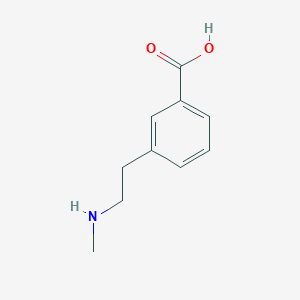
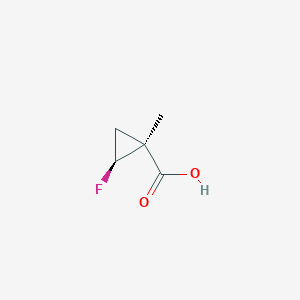
![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B1407464.png)
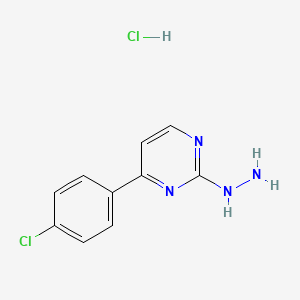
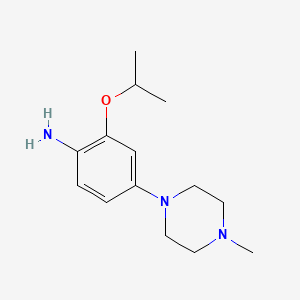
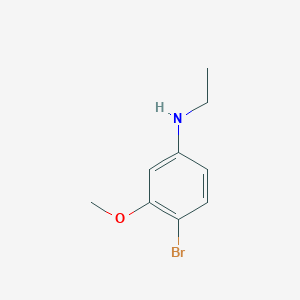
![(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B1407470.png)
